2-(1-Fluorovinyl)thiophène

Vue d'ensemble

Description

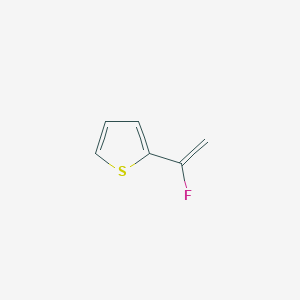

2-(1-Fluorovinyl)thiophene is a useful research compound. Its molecular formula is C6H5FS and its molecular weight is 128.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(1-Fluorovinyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Fluorovinyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Semi-conducteurs organiques

2-(1-Fluorovinyl)thiophène: est un composé précieux dans le développement des semi-conducteurs organiques . Sa structure moléculaire permet un transport de charge efficace, ce qui est crucial pour les photovoltaïques organiques (OPV), les transistors à effet de champ organiques (OFET) et les diodes électroluminescentes organiques (OLED) à haute performance. Le groupe fluorovinyle attracteur d'électrons peut potentiellement réduire l'écart HOMO-LUMO, améliorant ainsi les performances du semi-conducteur.

Transistors à effet de champ organiques (OFET)

Dans les OFET, les dérivés de This compound peuvent être utilisés pour créer des couches semi-conductrices de type p ou de type n grâce à leur capacité à transporter efficacement les trous ou les électrons . Les atomes de fluor peuvent améliorer la stabilité du matériau et ses propriétés électriques, le rendant ainsi adapté à l'électronique flexible.

Diodes électroluminescentes organiques (OLED)

L'utilisation potentielle du composé dans les OLED réside dans sa capacité à émettre de la lumière lorsqu'un courant électrique est appliqué . Il peut servir de composant de la couche émissive dans les OLED, où le réglage fin de ses propriétés électroniques par modification chimique pourrait conduire à une émission de lumière bleue efficace et stable, un domaine difficile dans la recherche sur les OLED.

Chimie médicinale

Les dérivés du thiophène, y compris le This compound, présentent un éventail de propriétés pharmacologiques telles que des activités anticancéreuses, anti-inflammatoires et antimicrobiennes . L'introduction d'un groupe fluorovinyle pourrait potentiellement améliorer ces propriétés en affectant l'interaction de la molécule avec les cibles biologiques.

Inhibiteurs de corrosion

En science des matériaux, les dérivés du thiophène sont connus pour agir comme inhibiteurs de corrosion . L'incorporation d'un groupe 2-(1-Fluorovinyl) dans le thiophène pourrait améliorer son efficacité dans la protection des métaux contre la corrosion, en particulier dans les environnements industriels difficiles.

Biomarqueurs fluorescents

Les matériaux fluorescents à base de thiophène, y compris ceux modifiés avec des groupes fluorovinyles, peuvent être utilisés comme biomarqueurs en raison de leur fluorescence brillante et stable . Ces composés peuvent être attachés à des molécules biologiques pour étudier divers processus biologiques, notamment les réactions enzymatiques et le suivi cellulaire.

Mécanisme D'action

Target of Action

Thiophene-based compounds, including 2-(1-Fluorovinyl)thiophene, are known to interact with key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . These enzymes play crucial roles in the inflammatory response, making them primary targets for anti-inflammatory drugs .

Mode of Action

The interaction of 2-(1-Fluorovinyl)thiophene with its targets involves inhibition of the COX and LOX enzymes . By inhibiting these enzymes, the compound can effectively reduce the production of pro-inflammatory mediators, thereby alleviating inflammation .

Biochemical Pathways

The primary biochemical pathways affected by 2-(1-Fluorovinyl)thiophene are those involving the COX and LOX enzymes . These enzymes are involved in the synthesis of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation. By inhibiting these enzymes, 2-(1-Fluorovinyl)thiophene can disrupt these pathways and reduce the inflammatory response .

Pharmacokinetics

Thiophene derivatives are generally known for their bioavailability and stability .

Result of Action

The molecular and cellular effects of 2-(1-Fluorovinyl)thiophene’s action primarily involve the reduction of inflammation. By inhibiting the COX and LOX enzymes, the compound can decrease the production of pro-inflammatory mediators, leading to a reduction in inflammation and associated symptoms .

Action Environment

The action, efficacy, and stability of 2-(1-Fluorovinyl)thiophene can be influenced by various environmental factors. For instance, the presence of other chemicals can affect the compound’s reactivity and effectiveness . Additionally, factors such as temperature and pH can impact the stability of the compound .

Analyse Biochimique

Biochemical Properties

2-(1-Fluorovinyl)thiophene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with histone deacetylase (HDAC) enzymes, acting as a potent inhibitor . This interaction is crucial as HDACs are involved in the regulation of gene expression through chromatin remodeling. Additionally, 2-(1-Fluorovinyl)thiophene has shown affinity for sphingosine-1-phosphate (S1P) receptors, which are involved in cell signaling pathways . These interactions highlight the compound’s potential in modulating biochemical pathways and therapeutic applications.

Cellular Effects

2-(1-Fluorovinyl)thiophene exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, particularly the Wnt/β-catenin pathway, which is crucial for cell proliferation and differentiation . The compound also affects gene expression by modulating the activity of HDAC enzymes, leading to changes in chromatin structure and transcriptional activity . Furthermore, 2-(1-Fluorovinyl)thiophene impacts cellular metabolism by interacting with metabolic enzymes, thereby altering metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of 2-(1-Fluorovinyl)thiophene involves its binding interactions with specific biomolecules. The compound binds to the active site of HDAC enzymes, inhibiting their deacetylase activity and leading to increased acetylation of histone proteins . This results in a more relaxed chromatin structure and enhanced gene transcription. Additionally, 2-(1-Fluorovinyl)thiophene interacts with S1P receptors, modulating downstream signaling pathways that influence cell survival, proliferation, and migration . These molecular interactions underscore the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1-Fluorovinyl)thiophene have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have indicated that 2-(1-Fluorovinyl)thiophene can sustain its biochemical activity, leading to prolonged effects on gene expression and cellular metabolism . These findings are essential for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-(1-Fluorovinyl)thiophene vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects on cellular function and gene expression without significant toxicity . At higher doses, 2-(1-Fluorovinyl)thiophene can induce adverse effects, including cytotoxicity and disruption of normal cellular processes . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.

Metabolic Pathways

2-(1-Fluorovinyl)thiophene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been found to inhibit certain metabolic enzymes, leading to alterations in metabolite levels and energy production . These interactions can impact overall cellular metabolism and influence the physiological state of the cell. Understanding these metabolic pathways is crucial for developing effective therapeutic strategies involving 2-(1-Fluorovinyl)thiophene.

Transport and Distribution

The transport and distribution of 2-(1-Fluorovinyl)thiophene within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, 2-(1-Fluorovinyl)thiophene can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are vital for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 2-(1-Fluorovinyl)thiophene plays a critical role in its activity and function. The compound has been found to localize predominantly in the nucleus, where it interacts with chromatin and modulates gene expression . Additionally, 2-(1-Fluorovinyl)thiophene can be targeted to specific organelles through post-translational modifications and targeting signals . These localization patterns are essential for its biochemical activity and therapeutic applications.

Propriétés

IUPAC Name |

2-(1-fluoroethenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FS/c1-5(7)6-3-2-4-8-6/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQYQEMIMYOVSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CS1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(tert-butoxycarbonyl)azepan-4-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1489870.png)

![4-Chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid](/img/structure/B1489886.png)